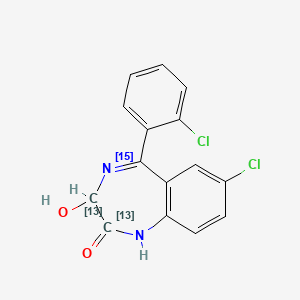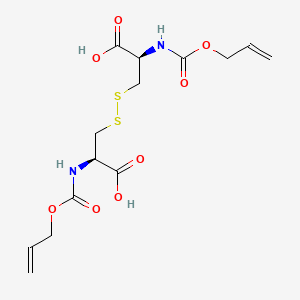
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH, also known as N-allyloxycarbonyl-L-cysteine, is a derivative of the amino acid cysteine. This compound is primarily used in peptide synthesis as a protecting group for the thiol group of cysteine. Protecting groups are essential in synthetic chemistry to prevent unwanted reactions at specific functional groups during multi-step synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH can be synthesized through various methods. One common approach involves the protection of the cysteine thiol group using allyloxycarbonyl (Alloc) groups. The reaction typically involves the use of allyl chloroformate and a base such as triethylamine to form the Alloc-protected cysteine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Alloc group can be removed under mild conditions using palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophile like morpholine.
Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Deprotection: Palladium catalysts and nucleophiles (e.g., morpholine).
Amidation: Carbodiimides and carboxylic acid derivatives.
Major Products Formed
Deprotection: Free cysteine.
Amidation: Amide derivatives of cysteine.
Applications De Recherche Scientifique
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH has numerous applications in scientific research:
Peptide Synthesis: Used as a protecting group for cysteine in solid-phase peptide synthesis, facilitating the synthesis of complex peptides and proteins.
Protein Modification: Employed in the site-specific modification of proteins, enabling the study of protein function and interactions.
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Applied in the conjugation of peptides to other biomolecules, such as antibodies, for targeted drug delivery and diagnostics.
Mécanisme D'action
The primary mechanism of action of Alloc-Cys(1)-OH.Alloc-Cys(1)-OH involves the protection and subsequent deprotection of the cysteine thiol group. The Alloc group prevents unwanted reactions at the thiol group during synthesis. Upon deprotection, the free thiol group can participate in various biochemical reactions, such as disulfide bond formation and nucleophilic substitution .
Comparaison Avec Des Composés Similaires
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH is unique compared to other cysteine derivatives due to its specific protecting group. Similar compounds include:
Boc-Cys(1)-OH: Uses a tert-butoxycarbonyl (Boc) protecting group.
Cbz-Cys(1)-OH: Uses a benzyloxycarbonyl (Cbz) protecting group.
This compound offers advantages in terms of mild deprotection conditions and compatibility with various synthetic methods, making it a valuable tool in peptide and protein chemistry .
Propriétés
Formule moléculaire |
C14H20N2O8S2 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
(2R)-3-[[(2R)-2-carboxy-2-(prop-2-enoxycarbonylamino)ethyl]disulfanyl]-2-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H20N2O8S2/c1-3-5-23-13(21)15-9(11(17)18)7-25-26-8-10(12(19)20)16-14(22)24-6-4-2/h3-4,9-10H,1-2,5-8H2,(H,15,21)(H,16,22)(H,17,18)(H,19,20)/t9-,10-/m0/s1 |
Clé InChI |
SWVORQKGWDILLE-UWVGGRQHSA-N |
SMILES isomérique |
C=CCOC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OCC=C)C(=O)O |
SMILES canonique |
C=CCOC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)



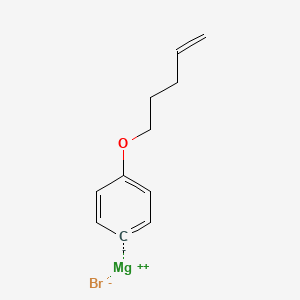

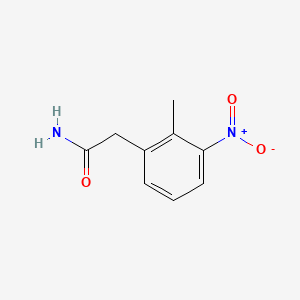
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)
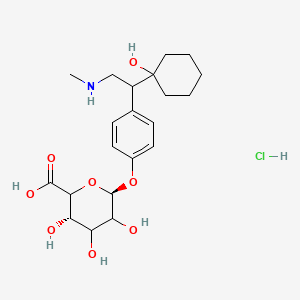
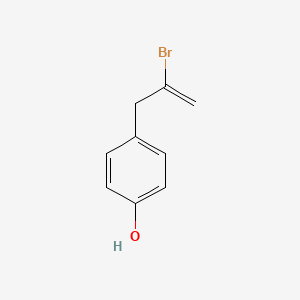
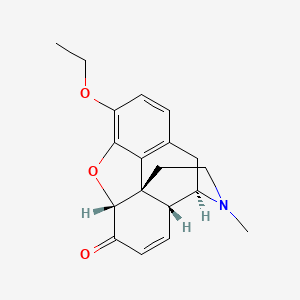
![2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
![[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13403027.png)
